

Navigating Analytical Cross-Validation: A Comparative Guide to Diaminopyridine Isomers

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Compound of Interest

Compound Name: *N2-Cyclopentylpyridine-2,3-diamine*

Cat. No.: *B1321144*

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A Note to Our Readers: The initial focus of this guide was the analytical cross-validation of **N2-Cyclopentylpyridine-2,3-diamine**. However, a thorough search of publicly available scientific literature and databases revealed a lack of published experimental analytical data for this specific compound. To provide a valuable and data-supported resource in the interim, this guide presents a comprehensive comparative analysis of two closely related and well-characterized isomers: 2,3-diaminopyridine and 3,4-diaminopyridine. The methodologies and data presentation herein are intended to serve as a practical template for researchers engaged in the analytical characterization of novel chemical entities.

Executive Summary

This guide provides a detailed comparison of analytical data for 2,3-diaminopyridine and 3,4-diaminopyridine, serving as a practical resource for researchers, scientists, and drug development professionals. By presenting key analytical parameters from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), this document facilitates a clear understanding of the analytical profiles of these two isomers. Detailed experimental protocols are provided to ensure reproducibility, and workflow diagrams created using Graphviz offer a visual representation of the analytical processes.

Comparative Analytical Data

The following tables summarize the key analytical data for 2,3-diaminopyridine and 3,4-diaminopyridine.

Table 1: NMR Spectroscopic Data

Parameter	2,3-Diaminopyridine	3,4-Diaminopyridine
¹ H NMR	δ 7.26 ppm (d, 6H)[1]	
(Solvent)	(DMSO-d ₆)	(Not explicitly stated)
¹³ C NMR	Data available in SpectraBase[2]	Data available in SpectraBase[3]
(Solvent)	(Not explicitly stated)	(Deuterium oxide/Deuterium chloride)

Table 2: Mass Spectrometry Data

Parameter	2,3-Diaminopyridine	3,4-Diaminopyridine
Molecular Weight	109.13 g/mol [2][4]	109.13 g/mol [5][6]
Molecular Formula	C ₅ H ₇ N ₃ [2][7]	C ₅ H ₇ N ₃ [5][6]
Mass Spectrum (m/z)	109 (M+)[1]	Data available via LC-MS/MS[8]
Ionization Mode	Electron Ionization (EI)[7]	Electrospray Ionization (ESI)[8]

Table 3: High-Performance Liquid Chromatography (HPLC) Data

Parameter	2,3-Diaminopyridine	3,4-Diaminopyridine
Purity	99.5% [1]	≥98% [9]
Column	Not specified	C18 bonded phase [10] [11]
Mobile Phase	Not specified	Acetonitrile and aqueous sodium octanesulfonate/ammonium acetate buffer (pH 1.9) [10] [11]
Detection	Not specified	UV-Vis

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure and confirm the identity of the diaminopyridine isomers.
- Instrumentation: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher).
- Sample Preparation:
 - Accurately weigh 5-10 mg of the diaminopyridine sample.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire a ¹H NMR spectrum using standard acquisition parameters.
 - Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.
- ¹³C NMR Acquisition:

- Acquire a ^{13}C NMR spectrum using standard acquisition parameters with proton decoupling.
- Determine the chemical shifts (δ) in ppm.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the diaminopyridine isomers.
- Instrumentation: A mass spectrometer (e.g., GC-MS or LC-MS).
- Sample Preparation:
 - Prepare a dilute solution of the diaminopyridine sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- GC-MS Analysis:
 - Inject the sample into the GC-MS system.
 - Use a suitable temperature program to achieve chromatographic separation.
 - Acquire mass spectra using electron ionization (EI).
- LC-MS Analysis:
 - Inject the sample into the LC-MS system.
 - Use a suitable mobile phase and gradient to achieve chromatographic separation.
 - Acquire mass spectra using electrospray ionization (ESI).

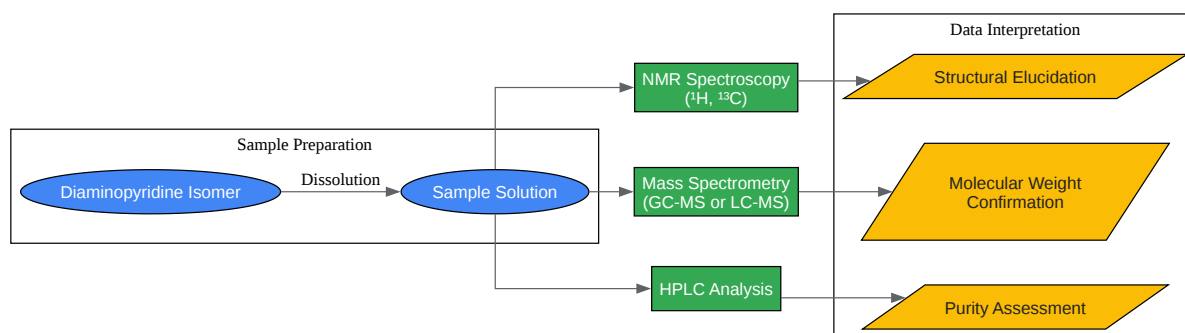
High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the diaminopyridine isomers and quantify any impurities.
- Instrumentation: An HPLC system equipped with a UV-Vis detector.

- Chromatographic Conditions for 3,4-Diaminopyridine (as an example):[\[10\]](#)[\[11\]](#)
 - Column: C18 bonded phase column.
 - Mobile Phase: A mixture of 10 volumes of acetonitrile and 90 volumes of an aqueous solution containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate. The pH of the aqueous solution is adjusted to 1.9 with trifluoroacetic acid.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at a specified wavelength.
 - Injection Volume: 10 μ L.
- Sample Preparation:
 - Accurately weigh the diaminopyridine sample and dissolve it in the mobile phase to a known concentration.
 - Filter the solution through a 0.45 μ m syringe filter before injection.
- Analysis:
 - Inject the sample and record the chromatogram.
 - Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

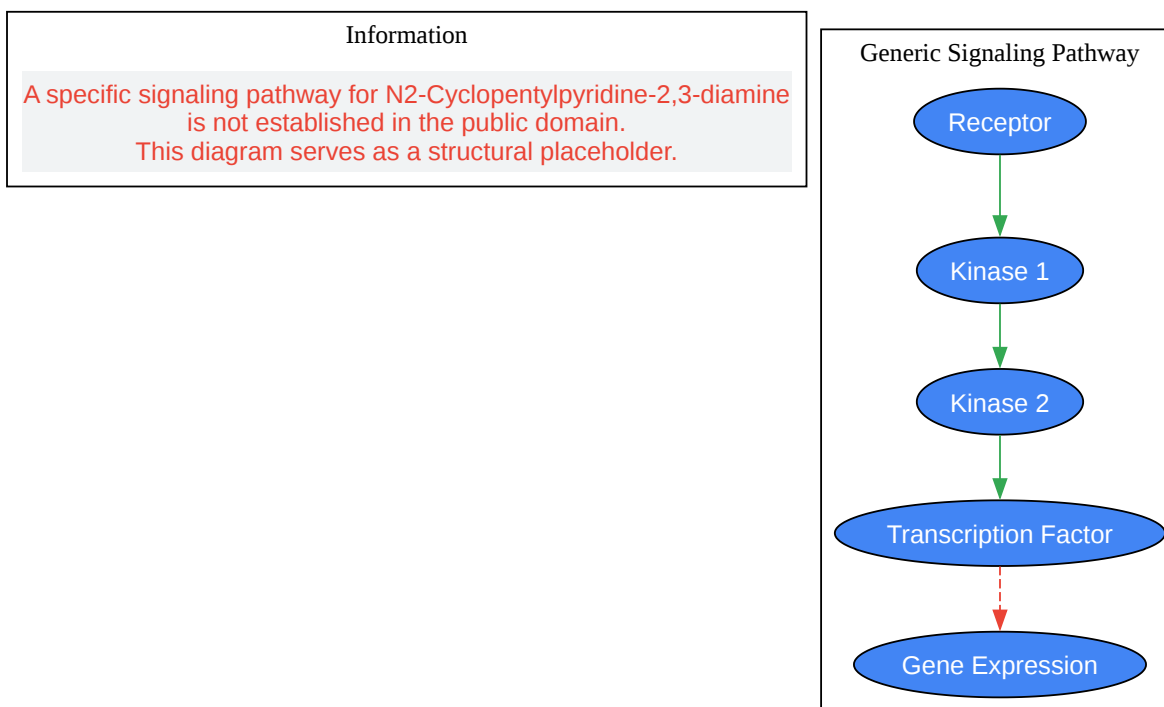
Visualizations

The following diagrams illustrate the experimental workflow for the analytical cross-validation of diaminopyridine isomers.



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Caption: Experimental workflow for the analytical characterization of diaminopyridine isomers.



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Caption: Placeholder for a signaling pathway diagram.

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